molecular formula C16H18O3S B13566064 2-Methylphenethyl 4-methylbenzenesulfonate

2-Methylphenethyl 4-methylbenzenesulfonate

Cat. No.: B13566064
M. Wt: 290.4 g/mol
InChI Key: PJPYYTHRQUTLDW-UHFFFAOYSA-N
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Description

2-(2-methylphenyl)ethyl 4-methylbenzene-1-sulfonate is an organic compound that belongs to the class of sulfonate esters It is characterized by the presence of a sulfonate group attached to a benzene ring, which is further substituted with a 2-(2-methylphenyl)ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methylphenyl)ethyl 4-methylbenzene-1-sulfonate typically involves the reaction of 2-(2-methylphenyl)ethanol with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:

2-(2-methylphenyl)ethanol+4-methylbenzenesulfonyl chloride2-(2-methylphenyl)ethyl 4-methylbenzene-1-sulfonate+HCl\text{2-(2-methylphenyl)ethanol} + \text{4-methylbenzenesulfonyl chloride} \rightarrow \text{2-(2-methylphenyl)ethyl 4-methylbenzene-1-sulfonate} + \text{HCl} 2-(2-methylphenyl)ethanol+4-methylbenzenesulfonyl chloride→2-(2-methylphenyl)ethyl 4-methylbenzene-1-sulfonate+HCl

Industrial Production Methods

On an industrial scale, the production of 2-(2-methylphenyl)ethyl 4-methylbenzene-1-sulfonate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-methylphenyl)ethyl 4-methylbenzene-1-sulfonate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The sulfonate group can be displaced by nucleophiles such as amines, alcohols, or thiols.

    Hydrolysis: In the presence of water and an acid or base catalyst, the sulfonate ester can hydrolyze to form the corresponding alcohol and sulfonic acid.

    Reduction: The compound can be reduced under specific conditions to yield the corresponding alcohol.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or primary amines in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Hydrolysis: Acidic or basic aqueous solutions, often at elevated temperatures.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

    Nucleophilic Substitution: Products depend on the nucleophile used, such as azides, thiols, or amines.

    Hydrolysis: 2-(2-methylphenyl)ethanol and 4-methylbenzenesulfonic acid.

    Reduction: 2-(2-methylphenyl)ethanol.

Scientific Research Applications

2-(2-methylphenyl)ethyl 4-methylbenzene-1-sulfonate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in the modification of biomolecules for studying biological processes.

    Medicine: Investigated for potential use in drug delivery systems due to its ability to form stable esters.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-methylphenyl)ethyl 4-methylbenzene-1-sulfonate involves its reactivity as a sulfonate ester. The sulfonate group is a good leaving group, making the compound susceptible to nucleophilic attack. This property is exploited in various chemical transformations where the sulfonate group is replaced by other functional groups. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile or reagent used.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-methoxyethoxy)ethyl 4-methylbenzenesulfonate
  • Tri(ethylene glycol) di-p-toluenesulfonate
  • 1-ethyl-4-methylbenzene

Uniqueness

2-(2-methylphenyl)ethyl 4-methylbenzene-1-sulfonate is unique due to the presence of both a 2-(2-methylphenyl)ethyl group and a 4-methylbenzenesulfonate group. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it suitable for specific applications in organic synthesis and industrial processes.

Properties

Molecular Formula

C16H18O3S

Molecular Weight

290.4 g/mol

IUPAC Name

2-(2-methylphenyl)ethyl 4-methylbenzenesulfonate

InChI

InChI=1S/C16H18O3S/c1-13-7-9-16(10-8-13)20(17,18)19-12-11-15-6-4-3-5-14(15)2/h3-10H,11-12H2,1-2H3

InChI Key

PJPYYTHRQUTLDW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCC2=CC=CC=C2C

Origin of Product

United States

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